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molecular formula C11H9BrN2O B1509117 (3-(5-Bromopyrimidin-2-yl)phenyl)methanol CAS No. 1092568-90-5

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Cat. No. B1509117
M. Wt: 265.11 g/mol
InChI Key: SSMTZHFJTFFWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877751B2

Procedure details

80 g (302 mmol) of [3-(5-bromopyrimidin-2-yl)phenyl]methanol are suspended in 300 ml of dichloromethane, and 33 ml (453 mmol) of thionyl chloride are slowly added with cooling. The reaction mixture is stirred at room temperature for 3 h. The solvent is distilled off, co-evaporated 3 times with toluene and stirred with diethyl ether;
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH2:14]O)[CH:11]=[CH:12][CH:13]=2)=[N:6][CH:7]=1.S(Cl)([Cl:18])=O>ClCCl>[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([CH2:14][Cl:18])[CH:9]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C=1C=C(C=CC1)CO
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
STIRRING
Type
STIRRING
Details
co-evaporated 3 times with toluene and stirred with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=NC(=NC1)C1=CC(=CC=C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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